Pinocarveol
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Overview
Description
Pinocarveol is an organic compound with the molecular formula C₁₀H₁₆O. It is a bicyclic monoterpenoid, which means it is composed of two isoprene units and contains one hydroxyl group as a substituent. This compound exists in two stereoisomeric forms: cis-pinocarveol and trans-pinocarveol. This compound is naturally found in various plant species, including Eucalyptus globulus and Picea abies, and is a component of several essential oils .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pinocarveol can be synthesized through several methods. One common method involves the autoxidation of α-pinene. Another method is the oxidation of β-pinene using lead tetraacetate. Additionally, this compound can be prepared by isomerizing α-pinene oxide with various reagents such as diisobutylaluminum, lithium aluminum hydride, activated alumina, potassium tert-butoxide in dimethyl sulfoxide, and lithium diethylamide .
Industrial Production Methods
In industrial settings, this compound is often produced by heating a mixture of turpentine, selenium dioxide, and hydrogen peroxide. Selenium dioxide acts as a catalyst, while hydrogen peroxide oxidizes the pinene found in turpentine. The other components in the turpentine remain unreacted .
Chemical Reactions Analysis
Types of Reactions
Pinocarveol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form compounds such as verbenone and myrtenal.
Reduction: Reduction reactions can convert this compound into other monoterpenoids.
Substitution: This compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Selenium dioxide, hydrogen peroxide, and lead tetraacetate are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride and diisobutylaluminum are used for reduction reactions.
Major Products
The major products formed from the reactions of this compound include verbenone, myrtenal, and other monoterpenoids .
Scientific Research Applications
Pinocarveol has several scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its role in plant metabolism and its presence in essential oils.
Medicine: this compound has potential therapeutic applications due to its antioxidant and antimicrobial properties.
Industry: It is used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry
Mechanism of Action
Pinocarveol exerts its effects through various mechanisms. It acts as a GABA modulator, affecting the gamma-aminobutyric acid receptor-ionophore complex. This modulation can influence the opening frequency of gamma-aminobutyric acid-activated chloride channels. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Verbenone: A monoterpenoid with similar oxidation properties.
Myrtenal: Another monoterpenoid formed from the oxidation of pinocarveol.
α-Pinene and β-Pinene: Precursors in the synthesis of this compound
Uniqueness
This compound is unique due to its specific stereochemistry and its presence in a variety of essential oils. Its ability to undergo multiple types of chemical reactions and its diverse applications in different fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
3917-59-7 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1R,3R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol |
InChI |
InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9-/m1/s1 |
InChI Key |
LCYXQUJDODZYIJ-HRDYMLBCSA-N |
SMILES |
CC1(C2CC1C(=C)C(C2)O)C |
Isomeric SMILES |
CC1([C@@H]2C[C@H]1C(=C)[C@@H](C2)O)C |
Canonical SMILES |
CC1(C2CC1C(=C)C(C2)O)C |
density |
0.977-0.983 |
Key on ui other cas no. |
5947-36-4 1674-08-4 3917-59-7 19894-98-5 |
physical_description |
Viscous, light yellow oil; Warm, woody-balsamic aroma |
Pictograms |
Irritant |
solubility |
Soluble in oils; Insoluble in water Soluble (in ethanol) |
Synonyms |
2(10)-pinen-3-ol 6,6-dimethyl-2-methylenebicyclo(3.1.1)heptan-3-ol 6,6-dimethyl-3-hydroxy-2-methylenebicyclo(3.1.1)heptane pinocarveol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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